molecular formula C18H16F3N3O2S B10918001 1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10918001
M. Wt: 395.4 g/mol
InChI Key: VUCZGORRESXYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a butyl group, a hydroxyphenyl group, a sulfanyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves several steps, including the formation of the pyrido[2,3-d]pyrimidine core and the introduction of the functional groups. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core through a series of condensation and cyclization reactions. The introduction of the butyl, hydroxyphenyl, sulfanyl, and trifluoromethyl groups is achieved through various substitution and addition reactions under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

    Addition: The trifluoromethyl group can undergo nucleophilic addition reactions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H16F3N3O2S

Molecular Weight

395.4 g/mol

IUPAC Name

1-butyl-7-(4-hydroxyphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H16F3N3O2S/c1-2-3-8-24-15-14(16(26)23-17(24)27)12(18(19,20)21)9-13(22-15)10-4-6-11(25)7-5-10/h4-7,9,25H,2-3,8H2,1H3,(H,23,26,27)

InChI Key

VUCZGORRESXYLM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.